![molecular formula C9H13ClN2O2 B1449032 Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803592-87-1](/img/structure/B1449032.png)
Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride
Overview
Description
“Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O2 . It is related to “Ethyl[(2-nitrophenyl)methyl]amine hydrochloride”, which has a similar structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2-(2-NITROPHENYL)ETHANAMINE” from “2-Nitrophenylacetonitrile” has been described . Additionally, a procedure for the synthesis of “METHYLAMINE HYDROCHLORIDE” has been detailed, which could potentially be adapted for the synthesis of "Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride" .Molecular Structure Analysis
The molecular structure of “Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride” can be inferred from its molecular formula C9H13ClN2O2. It contains a methylamine group attached to a 2-nitrophenyl ethyl group, and it is in the form of a hydrochloride salt . The exact structure can be confirmed using techniques such as NMR and HPLC .Chemical Reactions Analysis
Amines, including “Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride”, can participate in a variety of chemical reactions. They can act as nucleophiles, reacting with electrophiles such as acid chlorides . They can also undergo reactions with sulfonyl groups to form sulfonamides .Scientific Research Applications
Synthesis Applications
- Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride and related compounds are utilized in synthesizing new chemical structures. For instance, it's involved in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Kinetic Studies
- These compounds are used in kinetic studies to understand reaction mechanisms, as in the investigation of pyridinolysis of alkyl aryl thionocarbonates (Castro et al., 1997).
Preparation of Derivatives
- Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride plays a role in preparing 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, showcasing its versatility in chemical syntheses (Tanaka et al., 1979).
Labelled Compound Preparation
- The compound is used in the preparation of enriched isotopes like N-methyl-2-(4-nitrophenoxy)-ethan[15N]amine for research in various fields, including pharmacology and biochemistry (Yilmaz & Shine, 1988).
Environmental Research
- It's involved in environmental research, such as studying the complete oxidation of certain substances in water using photoassisted Fenton reactions (Pignatello & Sun, 1995).
Study of Catalytic Reactions
- The compound assists in understanding the mechanisms of general basic catalysis of ester hydrolysis, contributing to broader knowledge in organic chemistry (Bender & Turnquest, 1957).
Drug Development
- It has applications in drug development, such as in the synthesis of cerebral vasodilators for potential therapeutic uses (Higuchi et al., 1975).
Fluorine Chemistry
- The compound is important in fluorine chemistry, as seen in the synthesis of fluorobutanoic acid derivatives, which are significant in medicinal chemistry (Buss et al., 1998).
Pharmacological Investigations
- Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride is used in synthesizing and studying pharmacologically active compounds, as demonstrated in research on optically active pyridinedicarboxylate hydrochloride (Ashimori et al., 1991).
Enantioselective Catalysis
- The compound is utilized in studies on enantioselective catalysis, which is crucial in developing pharmaceuticals and fine chemicals (Huang & Jacobsen, 2006).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-(2-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-4-2-3-5-9(8)11(12)13;/h2-5,10H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFBGBCWPAMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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